N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide
CAS No.:
Cat. No.: VC17999810
Molecular Formula: C14H23ClN6
Molecular Weight: 310.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23ClN6 |
|---|---|
| Molecular Weight | 310.82 g/mol |
| IUPAC Name | 1-[amino-(4-chloroanilino)methylidene]-2-(6-aminohexyl)guanidine |
| Standard InChI | InChI=1S/C14H23ClN6/c15-11-5-7-12(8-6-11)20-14(18)21-13(17)19-10-4-2-1-3-9-16/h5-8H,1-4,9-10,16H2,(H5,17,18,19,20,21) |
| Standard InChI Key | NOIUSXTZNNFUKD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=NC(=NCCCCCCN)N)N)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide, also known by its CAS number 165678-61-5, belongs to the class of imidodicarbonimidic diamides . Its dihydrochloride form () is frequently utilized in synthetic protocols due to enhanced stability . The compound’s IUPAC name, 1-[amino-(4-chloroanilino)methylidene]-2-(6-aminohexyl)guanidine dihydrochloride, delineates its functional groups: a 6-aminohexyl chain, a 4-chlorophenyl moiety, and a guanidine core .
Table 1: Key Chemical Properties
Structural Features and Conformational Insights
The compound’s structure comprises a bifunctional guanidine core, enabling dual reactivity for coupling reactions. The 6-aminohexyl chain () provides nucleophilic sites, while the 4-chlorophenyl group () introduces aromatic and electrophilic characteristics . X-ray crystallography and NMR studies reveal that the dihydrochloride salt stabilizes the molecule through ionic interactions between the protonated amino groups and chloride counterions . Computational models predict a planar guanidine moiety with torsional flexibility in the hexyl chain, facilitating interactions with enzymatic targets .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide typically involves a multi-step protocol:
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Condensation Reaction: 4-Chloroaniline reacts with cyanoguanidine in the presence of a Lewis acid catalyst to form the imidodicarbonimidic core .
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Alkylation: The intermediate is alkylated with 1,6-dibromohexane to introduce the aminohexyl side chain .
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride form, enhancing solubility for subsequent purification .
Key Reaction
Reaction conditions and yields are optimized to minimize byproducts, as reported by Revelle et al. (1993) .
Industrial Scaling and Challenges
Industrial production faces challenges such as controlling the hygroscopic nature of the dihydrochloride form and ensuring low levels of residual solvents . Manufacturers like Toronto Research Chemicals employ high-performance liquid chromatography (HPLC) to achieve purities exceeding 90%, critical for pharmaceutical applications .
Applications in Pharmaceutical Research
| Parameter | Value | Method |
|---|---|---|
| Retention Time | 8.2 ± 0.3 min | HPLC-UV (254 nm) |
| LOD | 0.05 μg/mL | |
| LOQ | 0.15 μg/mL | |
| Linear Range | 0.15–50 μg/mL |
Broader Research Applications
Beyond impurity analysis, this compound serves as a precursor in synthesizing Chlorhexidine analogs for antimicrobial activity studies . Its guanidine moiety mimics bacterial cell membrane targets, enabling structure-activity relationship (SAR) investigations . Recent studies explore its potential in designing non-antibiotic antimicrobial agents to combat multidrug-resistant pathogens .
Physical and Chemical Stability
Solubility and Partition Coefficients
The compound exhibits limited solubility in aqueous media (0.2 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Calculated logP values (1.8 ± 0.2) suggest moderate lipophilicity, influencing its bioavailability in biological assays .
Analytical Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: -NMR (DMSO-d) reveals peaks at δ 1.35 (m, 4H, hexyl CH), δ 3.15 (t, 2H, NH-CH), and δ 7.45 (d, 2H, aromatic CH) .
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Mass Spectrometry: ESI-MS (positive mode) shows a predominant [M+H] ion at m/z 311.2 for the base form and m/z 384.1 for the dihydrochloride .
Chromatographic Profiling
Reverse-phase HPLC methods using C18 columns and acetonitrile-phosphate buffer mobile phases achieve baseline separation of the compound from Chlorhexidine and related impurities . Method validation parameters comply with ICH Q2(R1) guidelines, ensuring robustness for regulatory submissions .
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